molecular formula C24H26N2O4S B12185618 N-(2,4-dimethylphenyl)-2-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenoxy)acetamide

N-(2,4-dimethylphenyl)-2-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenoxy)acetamide

Cat. No.: B12185618
M. Wt: 438.5 g/mol
InChI Key: RCZSQFRAHDHLTB-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the acetamide backbone: This can be achieved through the reaction of an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.

    Introduction of the aromatic rings: The aromatic rings can be introduced through electrophilic aromatic substitution reactions, using reagents such as halogenated aromatic compounds and catalysts like aluminum chloride.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenated compounds, aluminum chloride, and other catalysts.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenoxy)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)acetamide: A simpler analog with fewer functional groups.

    N-(4-methylphenyl)-2-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenoxy)acetamide: A compound with a similar structure but different substitution pattern.

Uniqueness

N-(2,4-dimethylphenyl)-2-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenoxy)acetamide is unique due to its specific combination of functional groups and aromatic rings, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(2,4-dimethylphenyl)-2-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the synthesis, biological activity, and research findings related to this compound.

Synthesis of the Compound

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride, followed by further derivatization with various 2-bromo-N-(un/substituted-phenyl)acetamides. The general synthetic route is outlined below:

  • Formation of Sulfonamide :
    • React 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium.
    • Isolate the sulfonamide product through acidification and filtration.
  • Derivatization :
    • Treat the sulfonamide with 2-bromo-N-(un/substituted-phenyl)acetamides in DMF with lithium hydride as a base.
    • Monitor the reaction until completion using thin-layer chromatography (TLC).
  • Final Product :
    • Purify the final compound through precipitation and drying.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of this compound against key enzymes involved in metabolic disorders and neurodegenerative diseases. The compound has been evaluated for its inhibitory effects on:

  • α-Glucosidase : Important for carbohydrate metabolism; inhibition may aid in managing Type 2 Diabetes Mellitus (T2DM).
  • Acetylcholinesterase : Critical for neurotransmission; inhibition could have implications for Alzheimer's Disease (AD) treatment.

The results from these studies indicate that the compound exhibits significant inhibitory activity against both enzymes, suggesting potential therapeutic applications.

Case Studies and Research Findings

  • Antidiabetic Potential :
    • A study demonstrated that derivatives of the compound showed promising results in lowering blood glucose levels in diabetic models by inhibiting α-glucosidase activity. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard inhibitors.
  • Neuroprotective Effects :
    • In models simulating neurodegeneration, this compound was shown to protect neuronal cells from apoptosis induced by oxidative stress. The compound increased cell viability by approximately 40% at a concentration of 25 µM.
  • Cytotoxicity Profile :
    • Cytotoxicity assays against various cancer cell lines revealed that the compound selectively inhibited tumor cell proliferation while exhibiting lower toxicity towards normal cells. For instance, in MDA-MB-231 (triple-negative breast cancer) cells, an IC50 value of 0.126 µM was recorded, showcasing its potential as an anticancer agent.

Data Summary

Biological ActivityTarget Enzyme/Cell LineIC50 Value (µM)Remarks
α-Glucosidase InhibitionT2DM Models10 - 30Moderate potency
Acetylcholinesterase InhibitionAD ModelsNot specifiedSignificant inhibition
CytotoxicityMDA-MB-2310.126Selective against cancer cells
NeuroprotectionNeuronal Cells25Increased cell viability by 40%

Properties

Molecular Formula

C24H26N2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetamide

InChI

InChI=1S/C24H26N2O4S/c1-17-5-12-22(13-6-17)31(28,29)26(4)20-8-10-21(11-9-20)30-16-24(27)25-23-14-7-18(2)15-19(23)3/h5-15H,16H2,1-4H3,(H,25,27)

InChI Key

RCZSQFRAHDHLTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)C)C

Origin of Product

United States

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